REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4](=[O:10])[nH:5][c:6](=[S:9])[nH:7][cH:8]1.[ClH:16].[OH2:17].[OH:11][C:12]([CH2:13][Cl:14])=[O:15]>>[CH3:1][O:2][c:3]1[c:4](=[O:10])[nH:5][c:6](=[O:11])[nH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c[nH]c(=S)[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCl
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Name
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Type
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product
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Smiles
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COc1c[nH]c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |